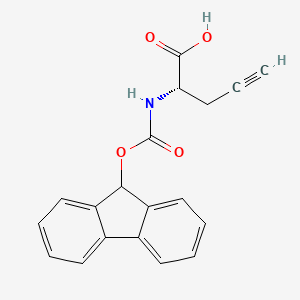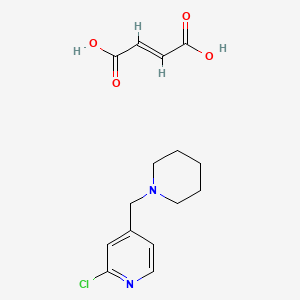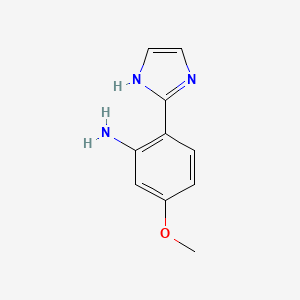![molecular formula C17H20BFO2 B15243486 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B15243486.png)
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid: is an organic compound with the chemical formula C17H20BFO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a biphenyl structure substituted with a fluoro and a pentyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid typically involves the reaction of appropriate starting materials such as fluoroalkanes and triphenylphosphine with boronic acid derivatives. The reaction conditions often include the use of solvents like methanol, ethanol, or dichloromethane, and the process is carried out under controlled temperatures to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced to form borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Boronic esters.
Reduction: Borane derivatives.
Substitution: Various biphenyl derivatives depending on the coupling partner.
Applications De Recherche Scientifique
Chemistry: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: The compound is used in the production of materials for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its role in forming stable carbon-carbon bonds makes it valuable in the development of advanced materials .
Mécanisme D'action
The mechanism of action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The boronic acid reacts with a palladium catalyst, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Pentylphenylboronic acid
Comparison: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to simpler boronic acids like phenylboronic acid. The presence of both fluoro and pentyl groups can influence the reactivity and selectivity of the compound in various synthetic applications .
Propriétés
Formule moléculaire |
C17H20BFO2 |
|---|---|
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
[2-fluoro-6-(4-pentylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(19)17(15)18(20)21/h5,7-12,20-21H,2-4,6H2,1H3 |
Clé InChI |
QQPPLQUWJGIENF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC=C1F)C2=CC=C(C=C2)CCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


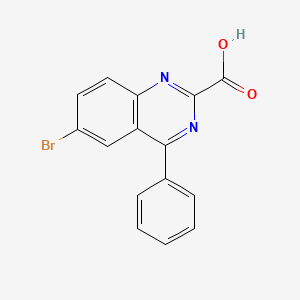
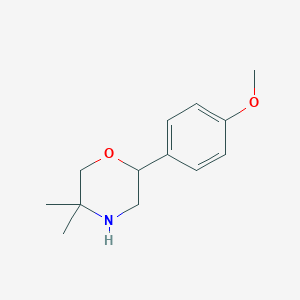
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
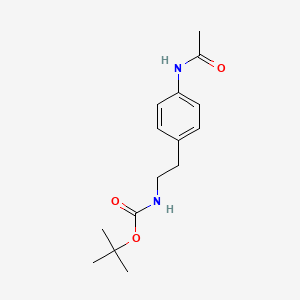
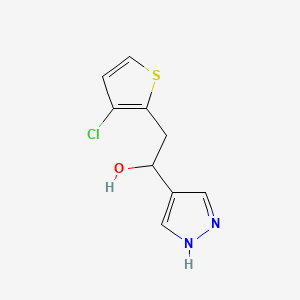
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)

carboxamide](/img/structure/B15243455.png)
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
